N-(4-Piperidinyl)-2-(Boc-amino)acetamide
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Overview
Description
N-(4-Piperidinyl)-2-(Boc-amino)acetamide is a chemical compound known for its versatile applications in various fields such as chemistry, biology, and medicine. It is characterized by the presence of a piperidine ring and a Boc (tert-butoxycarbonyl) protecting group, which makes it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Piperidinyl)-2-(Boc-amino)acetamide typically involves the protection of the amine group in piperidine with a Boc group. This can be achieved through the reaction of piperidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
N-(4-Piperidinyl)-2-(Boc-amino)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The Boc-protected amine can participate in nucleophilic substitution reactions.
Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free amine.
Coupling Reactions: It can be used in peptide coupling reactions to form amide bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides.
Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection.
Coupling Reactions: Reagents like N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) are used in peptide coupling.
Major Products Formed
Substitution Reactions: Substituted piperidine derivatives.
Deprotection Reactions: Free amine derivatives.
Coupling Reactions: Amide-linked compounds.
Scientific Research Applications
N-(4-Piperidinyl)-2-(Boc-amino)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It serves as a building block in the synthesis of biologically active compounds.
Medicine: It is involved in the development of pharmaceutical agents, particularly in the synthesis of peptide-based drugs.
Industry: It is used in the production of fine chemicals and advanced materials.
Mechanism of Action
The mechanism of action of N-(4-Piperidinyl)-2-(Boc-amino)acetamide is primarily related to its role as a synthetic intermediate. The Boc group provides protection to the amine functionality, allowing selective reactions to occur at other sites of the molecule. Upon deprotection, the free amine can participate in further chemical transformations, facilitating the synthesis of target compounds.
Comparison with Similar Compounds
Similar Compounds
- N-(tert-Butoxycarbonyl)-4-piperidone
- N-(tert-Butoxycarbonyl)-4-aminopiperidine
- N-(tert-Butoxycarbonyl)-4-hydroxypiperidine
Uniqueness
N-(4-Piperidinyl)-2-(Boc-amino)acetamide is unique due to its specific structure, which combines a piperidine ring with a Boc-protected amine. This combination provides a balance of stability and reactivity, making it a valuable intermediate in various synthetic pathways.
Properties
IUPAC Name |
tert-butyl N-[2-oxo-2-(piperidin-4-ylamino)ethyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N3O3/c1-12(2,3)18-11(17)14-8-10(16)15-9-4-6-13-7-5-9/h9,13H,4-8H2,1-3H3,(H,14,17)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFSTVTOBMWVLER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(=O)NC1CCNCC1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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